An In-Depth Technical Guide to 4-Ethyl-5-fluoropyrimidine (CAS No: 137234-88-9)
An In-Depth Technical Guide to 4-Ethyl-5-fluoropyrimidine (CAS No: 137234-88-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of the broad-spectrum antifungal agent, Voriconazole. This document details its chemical and physical properties, provides an experimental protocol for the synthesis of a key precursor, and outlines its role in the synthesis of Voriconazole. Spectroscopic data and a visual representation of its synthetic application are also included to support research and development activities in medicinal chemistry and drug manufacturing.
Chemical and Physical Properties
4-Ethyl-5-fluoropyrimidine is a substituted pyrimidine with the chemical formula C₆H₇FN₂.[1] It is primarily recognized as a critical building block in the pharmaceutical industry.
Table 1: Physicochemical Properties of 4-Ethyl-5-fluoropyrimidine and a Key Precursor
| Property | 4-Ethyl-5-fluoropyrimidine | 4-Chloro-6-ethyl-5-fluoropyrimidine |
| CAS Number | 137234-88-9[1] | 137234-74-3[2] |
| Molecular Formula | C₆H₇FN₂[1] | C₆H₆ClFN₂[2] |
| Molecular Weight | 126.13 g/mol [1] | 160.58 g/mol [2] |
| Appearance | Colorless to light yellow liquid | Liquid[3] |
| Boiling Point | Not available | 211 °C[3] |
| Density | Not available | 1.286 g/cm³[3] |
| Refractive Index | Not available | 1.4962[3] |
| Purity | Typically ≥97% or ≥98% | Not specified |
Synthesis of a Key Precursor: 6-Ethyl-5-fluoro-4-hydroxy pyrimidine
Synthesis of 2-fluoro-3-oxo ethyl valerate
This is the first step in the synthesis of the pyrimidine ring.
Experimental Protocol:
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Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask.
-
Add approximately 44 g of sodium hydride and stir at room temperature.
-
Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.[4][5]
-
Cool the reaction mixture to 0°C.
-
Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C.[4][5]
-
Stir the reaction at this temperature for about 12 hours.[4][5]
-
Add 0.5 L of ice water with thorough stirring.
-
Neutralize the reaction mixture with a 5% NaOH solution and allow the layers to separate.[5]
Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine
This step involves the cyclization of the previously synthesized intermediate.
Experimental Protocol:
-
Under a nitrogen atmosphere, add 300 ml of methanol to a 1 L three-necked flask and cool to 0°C.
-
Add 35 g of sodium methoxide and stir until uniform, maintaining the temperature at 0-5°C.
-
Add 33.4 g of formamidine acetate to the flask and stir for about 1 hour at 0-5°C.[4]
-
Slowly add a solution of 52 g of 2-fluoro-3-oxo ethyl valerate dissolved in 20 ml of methanol dropwise over 1 hour, keeping the temperature at 0-5°C.[4]
-
Remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Continue stirring for 24 hours.[4]
-
Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.[4]
-
Remove the methanol by distillation under reduced pressure to obtain a solid mixture.
-
Extract the product five times with dichloromethane (100 ml each).
-
Combine the organic phases and process to isolate the final product.
Role in Voriconazole Synthesis
4-Ethyl-5-fluoropyrimidine is a crucial intermediate in the synthesis of Voriconazole. The pyrimidine ring of this compound forms a core part of the final drug structure. The synthesis generally involves the coupling of a derivative of 4-ethyl-5-fluoropyrimidine with a substituted difluorophenyl ethanone derivative.
A common method involves a Grignard reaction with a halogenated derivative of 4-ethyl-5-fluoropyrimidine, followed by reaction with an epoxide intermediate to form the core structure of Voriconazole.[6][7]
Workflow for Voriconazole Synthesis:
Spectroscopic Data
Detailed spectroscopic data for 4-Ethyl-5-fluoropyrimidine is not widely published. However, data for the closely related precursor, 6-ethyl-5-fluoropyrimidin-4-ol, provides valuable insights into the expected spectral characteristics.
Table 2: Spectroscopic Data for 6-Ethyl-5-fluoropyrimidin-4-ol
| Technique | Data |
| IR (cm⁻¹) | 2986, 2883, 1687, 1659, 1611, 1240, 908[8] |
| ¹H NMR (δ) | 1.26-1.29 (m, 3H), 2.70-2.76 (m, 2H), 8.03 (m, 1H)[8] |
| MS (ESI) | m/z 143 (M+ + 1)[8] |
Interpretation of Spectroscopic Data for Pyrimidine Derivatives:
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¹H NMR: The spectrum of 4-ethyl-5-fluoropyrimidine is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the pyrimidine ring. The chemical shifts of the pyrimidine protons will be in the aromatic region and will be influenced by the fluorine substituent.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the two carbons of the ethyl group and the four carbons of the pyrimidine ring. The carbon atoms bonded to or near the fluorine and nitrogen atoms will exhibit characteristic chemical shifts and C-F coupling.
-
IR: The IR spectrum will likely show characteristic absorptions for C-H stretching of the ethyl group and the aromatic ring, C=N and C=C stretching vibrations of the pyrimidine ring, and a C-F stretching band.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the ethyl group or other small fragments from the pyrimidine ring.
Logical Relationships in Synthesis
The synthesis of Voriconazole from 4-ethyl-5-fluoropyrimidine relies on a series of well-established organic reactions. The logical flow involves activating the pyrimidine ring for nucleophilic attack, preparing a suitable electrophilic partner, and then coupling these two fragments.
Logical Workflow for Key Synthetic Steps:
Conclusion
4-Ethyl-5-fluoropyrimidine is a fundamentally important intermediate in the synthesis of Voriconazole. Understanding its properties, the synthetic routes to its precursors, and its role in the overall synthesis of the final active pharmaceutical ingredient is crucial for researchers and professionals in the field of drug development and manufacturing. This guide provides a consolidated resource of technical information to aid in these endeavors. Further research into optimizing the synthesis of 4-Ethyl-5-fluoropyrimidine and detailed characterization of its spectroscopic properties would be of significant value to the scientific community.
References
- 1. 4-Ethyl-5-fluoropyrimidine | C6H7FN2 | CID 19074919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]
- 6. Voriconazole synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]



